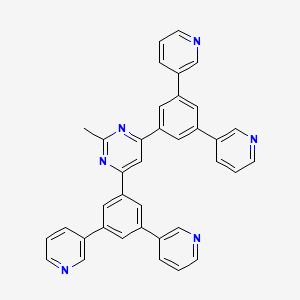
B3PyMPM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is a compound with the molecular formula C37H26N6 . It is used in the synthesis of substances and is particularly relevant in the field of organic light-emitting diodes (OLEDs) . It is an electron-deficient compound that can be used in OLED devices as an electron-transporting or hole-blocking layer material .
Molecular Structure Analysis
This compound has a 2-methylpyrimidine core structure with four pyridine pendants . Its molecular weight is 554.64 g/mol . The InChIKey for this compound is XIVCFIYEIZBYMX-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point greater than 150°C . It has a molecular weight of 554.6 g/mol . It has a topological polar surface area of 77.3 Ų and a complexity of 735 .
科学的研究の応用
1. Applications in Organic Light-Emitting Diodes (OLEDs)
B3PyMPM has been widely recognized for its role in enhancing the performance of organic light-emitting diodes (OLEDs). A study by Bae, Baek, and Park (2021) demonstrated the self-nanostructured growth of this compound, which is pivotal as an electron transport layer in OLEDs. The research highlighted how various parameters like substrate rotation speed and evaporation angle influence the growth of this compound nanostructures, significantly affecting the outcoupling and efficiency improvement of OLEDs (Bae, Baek, & Park, 2021).
Additionally, Sasabe et al. (2011) explored the influence of substituted pyridine rings on the physical properties and electron mobilities of this compound derivatives. They found that the melting point and ionization potential of this compound were significantly affected by the position of substituted pyridine rings, impacting its performance in OLEDs (Sasabe et al., 2011).
2. Enhancing Efficiency in Phosphorescent OLEDs
This compound's role extends to improving the efficiency of phosphorescent OLEDs. Zhao et al. (2017) reported that combining this compound with specific molecules resulted in OLEDs with simplified structures and high performance, exhibiting low turn-on voltages and high maximum external quantum efficiencies (Zhao et al., 2017).
Sasabe et al. (2012) developed high-efficiency multi-photon emission blue phosphorescent OLEDs using this compound, achieving external quantum efficiency exceeding 40% (Sasabe et al., 2012).
3. Applications in Warm White OLEDs
This compound is also crucial in the development of warm white OLEDs (WOLEDs). Dong et al. (2018) demonstrated high-efficiency WOLEDs using an interface-exciplex-forming structure with this compound, resulting in maximum power efficiency and external quantum efficiency (Dong et al., 2018).
作用機序
Target of Action
B3PyMPM, also known as 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, is primarily used in Organic Light Emitting Diodes (OLEDs) as an electron-transporting or hole-blocking layer material . It is electron-deficient and forms hydrogen bonding in and between molecules .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds both within and between molecules . This intermolecular and intramolecular hydrogen bonding is believed to promote film morphology, thereby enhancing charge mobility . In addition, due to its electron-deficient nature, this compound is used in thermally activated delayed fluorescent (TADF) devices as an exciplex-forming co-host to fabricate highly-efficient fluorescent OLEDs .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transport of electrons. This compound is used as an electron-transporting layer material in OLED devices . It is also used in TADF devices, where it forms an exciplex with TCTA . An exciplex is a complex formed by the association of two molecules with different electronic states, which can lead to the emission of light.
Pharmacokinetics
The electron mobility of this compound was calculated to be 7.79 × 10 −6 cm 2 V −1 s −1 .
Result of Action
The result of this compound’s action is the efficient emission of light in OLED devices. When used as an exciplex-forming co-host in TADF devices, this compound helps to fabricate highly-efficient fluorescent OLEDs . For instance, OLEDs fabricated using this compound as an exciplex co-host for a green phosphorescence emitter exhibited a maximum external quantum efficiency (EQE) of 22.31% .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For example, the thermal stability of the organic/metal interface in OLEDs was found to be strengthened with the increase of the glass transition temperature (Tg) of the organic material . By combining the good electron transport ability of Liq and high Tg of this compound, the OLED with this compound:20% Liq bulk heterojunction ETL obtained the best thermal stability .
Safety and Hazards
生化学分析
Biochemical Properties
B3PyMPM is known to interact with various biomolecules due to its electron-deficient nature . It forms hydrogen bonds both within and between molecules, which is believed to promote film morphology and enhance charge mobility .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an electron-transporting or hole-blocking layer material in OLED devices . Its electron-deficient nature allows it to form hydrogen bonds, which are believed to enhance charge mobility .
Temporal Effects in Laboratory Settings
In the context of OLED devices, this compound has been shown to improve the thermal stability of these devices
特性
IUPAC Name |
4,6-bis(3,5-dipyridin-3-ylphenyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N6/c1-25-42-36(34-16-30(26-6-2-10-38-21-26)14-31(17-34)27-7-3-11-39-22-27)20-37(43-25)35-18-32(28-8-4-12-40-23-28)15-33(19-35)29-9-5-13-41-24-29/h2-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCFIYEIZBYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
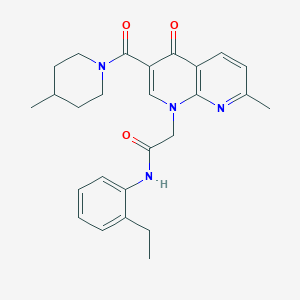
![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)
![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)
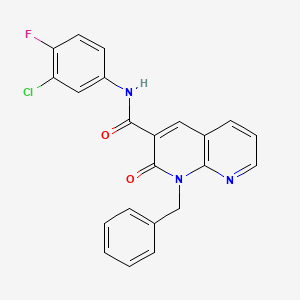
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)
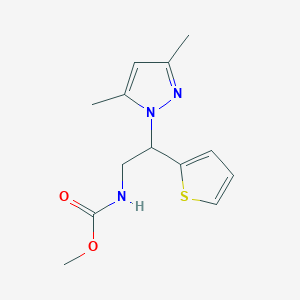
![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)
![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)
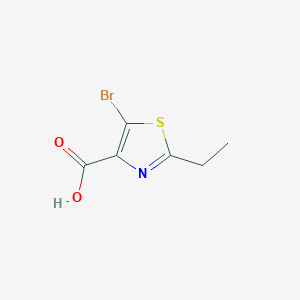
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)

